![molecular formula C19H27NO5 B1397705 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1354486-34-2](/img/structure/B1397705.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Hydrogenations
- The compound is used in the preparation of asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives, contributing to advancements in asymmetric synthesis (Takahashi & Achiwa, 1989).
Asymmetric Synthesis of Piperidinedicarboxylic Acids
- It plays a role in the asymmetric syntheses of various piperidinedicarboxylic acid derivatives, a process starting from L-aspartic acid beta-tert-butyl ester (Xue et al., 2002).
Platinum-Catalyzed Asymmetric Hydroformylation
- Utilized in synthesizing platinum complexes for asymmetric hydroformylation of olefins. These complexes show potential in enhancing reaction selectivity and efficiency (Stille et al., 1991).
Tert-Butoxycarbonylation Reagent Development
- It's instrumental in developing novel tert-butoxycarbonylation reagents for chemoselective reactions in high yield under mild conditions (Saito et al., 2006).
Epoxy Amino Acid Synthesis
- Applied in the resolution and epoxidation of derivatives of 2-amino-4-pentenoic acid (allylglycine), leading to the synthesis of various hydroxyproline derivatives (Krishnamurthy et al., 2014).
Dirhodium-Catalyzed Oxidations
- Facilitates dirhodium-catalyzed oxidations, particularly in phenol and aniline oxidations, showcasing its role in enhancing catalytic efficiencies (Ratnikov et al., 2011).
Synthesis of Ortho-linked Polyamides
- Involved in the synthesis of ortho-linked polyamides from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. It contributes to the development of new materials with specific properties (Hsiao et al., 2000).
Collagen Cross-links Synthesis
- Key in the efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, an intermediate for preparing collagen cross-links (Adamczyk et al., 1999).
Synthesis of 1,3,4-Thiadiazole Derivatives
- Applied in synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, leading to potential antimicrobial activities (Pund et al., 2020).
properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propylphenoxy)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-5-6-13-7-9-14(10-8-13)24-15-11-16(17(21)22)20(12-15)18(23)25-19(2,3)4/h7-10,15-16H,5-6,11-12H2,1-4H3,(H,21,22)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQZKKJKJRALC-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-propyl-phenoxy)-2-pyrrolidinecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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